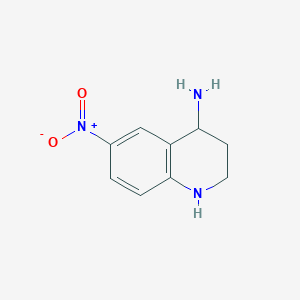

6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine is an organic compound with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol It is a derivative of tetrahydroquinoline, characterized by the presence of a nitro group at the 6th position and an amine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine can be synthesized through several methods. One common approach involves the reduction of 6-nitroquinoline. The reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions . Another method involves the nitration of 1,2,3,4-tetrahydroquinoline followed by amination at the 4th position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrogenation: Hydrogen gas and Pd/C catalyst for reduction reactions.

Nucleophilic Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine and its derivatives have been extensively studied for their pharmacological properties. The compound exhibits a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated that 6-nitro derivatives possess significant antimicrobial properties. For instance, compounds derived from 6-nitro-1,2,3,4-tetrahydroquinoline have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 |

| 6e | Pseudomonas aeruginosa | 19 |

These findings suggest that the nitro group enhances the compound's activity against Gram-negative bacteria due to its electron-withdrawing properties that increase the compound's lipophilicity and permeability through bacterial membranes .

Anticancer Properties

The anticancer potential of 6-nitro derivatives has also been explored. Studies indicate that these compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example:

- Case Study : A study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives on human cancer cell lines. The results indicated that certain substitutions on the tetrahydroquinoline scaffold significantly enhanced cytotoxicity against breast and colon cancer cells .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its analogs.

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| One-pot synthesis from phenolic precursors | 85–97 | |

| Palladium-catalyzed hydrogenation | Variable |

These methods not only improve yield but also allow for the introduction of various functional groups that can enhance biological activity.

Mechanism of Action

The mechanism of action of 6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

6-Amino-1,2,3,4-tetrahydroquinoline: Similar structure but with an amino group instead of a nitro group.

1,2,3,4-Tetrahydroquinoline: Lacks the nitro and amino groups, serving as a simpler analog.

6-Nitroquinoline: Contains a nitro group but lacks the tetrahydro structure.

Uniqueness

6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the presence of both nitro and amine groups on the tetrahydroquinoline scaffold. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Biological Activity

6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

IUPAC Name: this compound

CAS Number: [B12327869]

Anticancer Properties

Research has indicated that 6-nitro derivatives of tetrahydroquinolines exhibit promising anticancer activity. A study highlighted the compound's ability to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The structure–activity relationship (SAR) analysis revealed that modifications at the nitro position significantly enhance cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Neurological Effects

In neuropharmacological studies, this compound showed potential as a neuroprotective agent. It was found to modulate nitric oxide synthase (NOS) activity, which is crucial in the context of neurodegenerative diseases. Specifically, it exhibited selective inhibition of neuronal NOS (nNOS), which could be beneficial in treating conditions like neuropathic pain and migraines.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes: The compound selectively inhibits nNOS, reducing the production of nitric oxide in neurons. This action may alleviate hyperalgesia in models of neuropathic pain.

- Cell Cycle Modulation: In cancer cells, it induces cell cycle arrest at the G0/G1 phase and promotes apoptosis through caspase activation.

- Membrane Disruption: Its antimicrobial effects are associated with alterations in bacterial membrane integrity.

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various tetrahydroquinoline derivatives, including this compound. The compound exhibited IC50 values ranging from 5 to 15 µM against different cancer cell lines (Table 1).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 7 |

| A549 (Lung) | 12 |

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Properties

Molecular Formula |

C9H11N3O2 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

6-nitro-1,2,3,4-tetrahydroquinolin-4-amine |

InChI |

InChI=1S/C9H11N3O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-2,5,8,11H,3-4,10H2 |

InChI Key |

MCPGWUALRHBYRT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(C1N)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.